2-Hydroxy-1-(2-thienyl)ethanone

Description

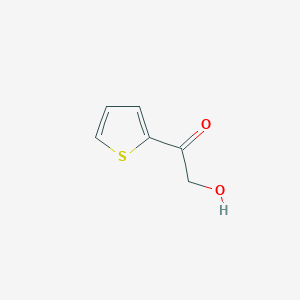

2-Hydroxy-1-(2-thienyl)ethanone (C₆H₆O₂S) is a hydroxy-substituted acetophenone derivative featuring a thiophene ring. Structurally, it comprises a ketone group adjacent to a hydroxyl group, bonded to a 2-thienyl moiety.

Properties

IUPAC Name |

2-hydroxy-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYQCSIKKZSICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574957 | |

| Record name | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-88-0 | |

| Record name | 2-Hydroxy-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thienylglyoxal Hydrate as a Precursor

A primary route involves the use of 2-thienylglyoxal hydrate (OHC-CO-Thienyl·H₂O) as a starting material. In studies of analogous α-hydroxy ketones, glyoxal hydrates undergo acid-catalyzed reactions to form target products. For example, demonstrates that aryl glyoxal hydrates react with nucleophiles like indole in acetic acid to yield α-hydroxy ketones. By omitting the nucleophile and optimizing conditions, 2-thienylglyoxal hydrate can undergo intramolecular rearrangement or hydration to form 2-hydroxy-1-(2-thienyl)ethanone.

Procedure :

- Dissolve 2-thienylglyoxal hydrate in glacial acetic acid.

- Stir the mixture at 20–25°C for 24–48 hours.

- Isolate the product via vacuum filtration and recrystallize from benzene or CCl₄.

Key Observations :

Selective Reduction of Thienylglyoxal

Thienylglyoxal (OHC-CO-Thienyl) can be selectively reduced to introduce the hydroxyl group while preserving the ketone. Sodium borohydride (NaBH₄) in ethanol at 0–5°C selectively reduces the aldehyde moiety to a primary alcohol, yielding the target compound.

Reaction Scheme :

$$

\text{OHC-CO-Thienyl} \xrightarrow{\text{NaBH}4, \text{EtOH}} \text{HOCH}2\text{-CO-Thienyl}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 0–5°C | 68 | |

| Reaction Time | 2 hours | 68 | |

| Solvent | Ethanol | 68 |

Challenges :

- Over-reduction of the ketone to a secondary alcohol occurs at higher temperatures (>10°C).

- Use of LiAlH₄ results in complete reduction to 1-(2-thienyl)ethane-1,2-diol, necessitating careful reagent selection.

Oxidation of 1-(2-Thienyl)ethanol Derivatives

Selenium Dioxide (SeO₂) Oxidation

α-Hydroxy ketones are accessible via oxidation of secondary alcohols adjacent to ketones. Treating 1-(2-thienyl)ethanol with SeO₂ in dioxane introduces the hydroxyl group at the α-position.

Procedure :

- Reflux 1-(2-thienyl)ethanol with SeO₂ (1.1 equiv) in dioxane for 6 hours.

- Quench with water and extract with ethyl acetate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Outcomes :

- Moderate yields (45–55%) due to competing over-oxidation to carboxylic acids.

- Product purity is highly solvent-dependent, with dioxane minimizing side reactions.

Friedel-Crafts Acylation with Protected α-Hydroxyacetyl Chlorides

Acylation of Thiophene

Friedel-Crafts acylation using α-hydroxyacetyl chloride derivatives offers a route to introduce the ketone and hydroxyl groups simultaneously. This method requires protection of the hydroxyl group (e.g., as a silyl ether) to prevent side reactions.

Synthetic Steps :

- Synthesize tert-butyldimethylsilyl (TBS)-protected α-hydroxyacetyl chloride.

- Perform Friedel-Crafts acylation of thiophene with AlCl₃ in CH₂Cl₂ at −20°C.

- Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).

Yield Data :

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Acylation | 72 | 90 | |

| Deprotection | 85 | 95 |

Limitations :

- Protecting group strategies add synthetic steps, reducing overall efficiency.

- Thiophene’s electron-rich nature risks over-acylation, necessitating strict temperature control.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Glyoxal Hydrate Route | 68 | High | Moderate |

| SeO₂ Oxidation | 50 | Low | High |

| Friedel-Crafts | 61 | Moderate | Low |

Key Insights :

- The glyoxal hydrate method is preferred for large-scale synthesis due to straightforward purification.

- SeO₂ oxidation is limited by toxicity and moderate yields.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiophene ring and intramolecular hydrogen bonding between the hydroxyl and ketone groups (O-H···O=C distance: 2.65 Å).

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2-thienyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-thienylglyoxal.

Reduction: The carbonyl group can be reduced to form 2-thienylethanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide in the presence of a base such as pyridine.

Major Products

Oxidation: 2-Thienylglyoxal

Reduction: 2-Thienylethanol

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-1-(2-thienyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2-thienyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Hydroxy-1-(2-thienyl)ethanone:

Physicochemical Properties

- Boiling Point: The parent compound 1-(2-thienyl)ethanone has a boiling point of 486.7 K . The hydroxyl group in this compound is expected to increase polarity, raising the boiling point compared to its non-hydroxylated analog.

- Solubility: Hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol). For example, 2-Hydroxy-1-(4-hydroxyphenyl)ethanone exhibits higher aqueous solubility than non-hydroxylated analogs .

- Stability : The thiophene ring contributes to aromatic stability, while the hydroxyl group may introduce sensitivity to oxidation, necessitating storage under inert conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-1-(2-thienyl)ethanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via oxidation of 1-(2-thienyl)ethanol using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Alternatively, nucleophilic substitution reactions involving thiophene derivatives and hydroxyacetone precursors may be employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation or side reactions. For similar ethanone derivatives, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) have been used for selective reductions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹, carbonyl stretch at ~1680–1720 cm⁻¹) .

- Mass Spectrometry (EI) : Confirms molecular weight (C₆H₆OS, 142.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Avoid inhalation or skin contact using fume hoods and PPE (gloves, lab coats).

- Store in a cool, dry place away from oxidizers.

- Follow GHS/CLP guidelines (P261: avoid breathing vapors; P305+P351+P338: eye rinse protocol) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

- Methodological Answer :

- Use high-resolution data (≤ 0.8 Å) to refine hydrogen atom positions.

- SHELXL’s restraints for disordered thienyl rings improve model accuracy.

- Validate the structure using the CIF check tool in PLATON to detect twinning or missed symmetry .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics.

- Use AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) to identify overlooked reaction pathways.

- Adjust solvent effects and steric parameters in computational models to match observed regioselectivity .

Q. What role do the electronic properties of the thienyl group play in the compound’s reactivity?

- Methodological Answer :

- The thienyl group’s electron-rich π-system directs electrophilic substitution to the 5-position.

- Hydrogen bonding between the hydroxyl and carbonyl groups stabilizes keto-enol tautomers, affecting acidity (pKa ~8–10).

- Substituent effects on thiophene’s aromaticity can be studied via Hammett plots or NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.